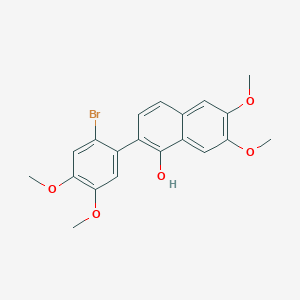

![molecular formula C12H16N4S2 B11076577 3,5-dimethyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11076577.png)

3,5-dimethyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-DIMETHYL-7-PIPERIDINO[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE is an intriguing heterocyclic compound featuring a thiazolopyrimidine scaffold. The presence of piperidine and methyl groups at specific positions lends unique properties and potential biological activities to this compound. It is of significant interest in the field of medicinal chemistry due to its multifaceted pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions Synthesis of 3,5-DIMETHYL-7-PIPERIDINO[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE typically begins with the preparation of the thiazolopyrimidine core. Key intermediates such as 2-aminothiazole and 6-chloropyrimidine are often employed. Subsequent reactions involve nucleophilic substitution, cyclization, and thione formation under controlled conditions. Standard reagents and solvents include piperidine, acetic anhydride, and hydrogen sulfide, with reaction temperatures ranging from ambient to 100°C.

Industrial Production Methods On an industrial scale, streamlined synthetic routes are developed to ensure high yield and purity. Continuous flow reactors and automated processes are commonly utilized to maintain stringent control over reaction parameters. Optimized methods focus on cost-efficiency, minimal by-products, and environmental considerations, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions 3,5-DIMETHYL-7-PIPERIDINO[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE undergoes various chemical reactions, including:

Oxidation: Leads to the formation of corresponding sulfoxide and sulfone derivatives.

Reduction: Results in the cleavage of the thione moiety, forming dihydrothiazolopyrimidine derivatives.

Substitution: Aromatic and nucleophilic substitution reactions modify the piperidine and methyl groups, enhancing its versatility.

Common Reagents and Conditions Reagents such as potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution are frequently used. Reaction conditions vary, often requiring catalysts, specific pH levels, and inert atmospheres to achieve desired transformations.

Major Products Major products include sulfoxides, sulfones, dihydrothiazolopyrimidines, and various substituted derivatives

Scientific Research Applications

3,5-DIMETHYL-7-PIPERIDINO[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE has garnered attention across multiple scientific domains:

Chemistry: Serves as a versatile building block in the synthesis of complex molecules, facilitating the development of novel compounds with potential therapeutic benefits.

Biology: Exhibits promising activity against a range of biological targets, including enzymes and receptors, positioning it as a candidate for bioactivity studies.

Industry: Utilized in the development of agrochemicals, dyes, and materials science applications, leveraging its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL-7-PIPERIDINO[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE involves its interaction with specific molecular targets:

Molecular Targets: Enzymes such as kinases, proteases, and reductases are primary targets, with the compound exhibiting inhibitory or modulatory effects.

Pathways Involved: Inhibition of signaling pathways such as MAPK/ERK, PI3K/AKT, and NF-κB, leading to antiproliferative, anti-inflammatory, and cytotoxic effects. The compound may also modulate oxidative stress and apoptosis pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Compared to other thiazolopyrimidine derivatives, 3,5-DIMETHYL-7-PIPERIDINO[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE stands out due to its unique structural features and biological activities. Similar compounds include:

Thiazolopyrimidines: Variants with different substituents at the 3, 5, and 7 positions exhibit varying degrees of bioactivity, with structural modifications impacting potency and selectivity.

Piperidinyl Derivatives: Compounds featuring piperidine rings often exhibit enhanced pharmacokinetics and stability, contributing to their drug-like properties.

Properties

Molecular Formula |

C12H16N4S2 |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

3,5-dimethyl-7-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |

InChI |

InChI=1S/C12H16N4S2/c1-8-13-10-9(18-12(17)15(10)2)11(14-8)16-6-4-3-5-7-16/h3-7H2,1-2H3 |

InChI Key |

ZUMIGXVHMRNBJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C(=N1)N3CCCCC3)SC(=S)N2C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B11076534.png)

![N-[5-(3,4-dimethoxyphenyl)-2-methyl-3-furoyl]-3-(1H-indol-2-yl)alanine](/img/structure/B11076539.png)

![1,1'-Pentane-1,3-diylbis[3-(4-ethoxyphenyl)(thiourea)]](/img/structure/B11076552.png)

![7-(dimethylamino)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11076556.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-(2-methyl-1H-benzimidazol-7-yl)benzamide](/img/structure/B11076562.png)

![N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11076565.png)

![Urea, 1-(3,5-dimethyl-[1,2,4]triazol-4-yl)-3-(2-methylbenzoyl)-](/img/structure/B11076573.png)

![3'-Methyl-1-(2-morpholin-4-YL-2-oxoethyl)-5'-(1-naphthyl)-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11076584.png)

![2-({2-[5-(2,5-dichlorophenyl)furan-2-yl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11076591.png)

![N-{3-[(1-adamantylamino)carbonyl]phenyl}-1-(phenylsulfonyl)prolinamide](/img/structure/B11076593.png)